2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQGKTIURXPVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405804 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102196-38-3 | |
| Record name | 2-(1H-benzimidazol-2-ylmethoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Benzimidazole-2-Methanol with Chloroethylamine Derivatives
A widely reported method involves the nucleophilic substitution of benzimidazole-2-methanol with 2-chloroethylamine hydrochloride. In a representative procedure, benzimidazole-2-methanol (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.2 equiv) in anhydrous acetone under reflux, using potassium carbonate (2.5 equiv) as a base. The reaction proceeds via an SN2 mechanism, forming the ether bond between the benzimidazole methanol and the ethylamine backbone. After 48 hours, the mixture is concentrated, and the crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (ethyl acetate/hexane, 5:1). This method yields the target compound as a brown gummy solid with a purity of 74%.
Key Reaction Conditions:
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Solvent: Acetone
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Temperature: Reflux (56°C)
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Base: Potassium carbonate
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Purification: Column chromatography (ethyl acetate/hexane)
Mesylate Intermediate Route
An alternative approach from patent literature utilizes mesylate intermediates to enhance reactivity. Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate is treated with ammonia gas in the presence of calcium chloride dihydrate and ethanol at −15°C to 5°C. The mesylate group acts as a leaving group, facilitating the substitution with the amine moiety. After 10 hours at 25–35°C, the product is precipitated by adding ethyl acetate, yielding a crystalline solid with 83% purity.
Key Reaction Conditions:
-
Solvent: Ethanol
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Catalyst: Calcium chloride dihydrate
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Temperature: −15°C to 35°C (stepwise)
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Purification: Solvent precipitation (ethanol/ethyl acetate)
Purification and Crystallization Strategies
Solvent-Based Recrystallization
Crude this compound often requires recrystallization to achieve pharmaceutical-grade purity. A patented method dissolves the crude product in ethanol (50 mL) and adds ethyl acetate (250 mL) dropwise at 20–30°C. The mixture is stirred for 12 hours, inducing crystallization. The precipitated solid is filtered and dried under vacuum, achieving a purity of 95.6% by HPLC.
Column Chromatography
For non-crystalline intermediates, silica gel column chromatography with ethyl acetate/hexane (1:1 to 5:1) is employed. This method effectively separates byproducts such as unreacted benzimidazole methanol and dimerized species.
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
Single-crystal X-ray diffraction of related benzimidazole derivatives reveals planar benzimidazole rings with dihedral angles of 75.04° between adjacent rings. The methoxy-ethylamine side chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonds.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation (K₂CO₃) | 74 | 95 | Simple setup | Long reaction time (48 hours) |
| Mesylate Substitution | 83 | 95.6 | High crystallinity | Low-temperature requirements |
Mechanistic Considerations
The alkylation route proceeds via a classic SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the chloroethylamine. In contrast, the mesylate method leverages the superior leaving-group ability of mesylates, enabling faster substitution at milder temperatures. Lewis acids like calcium chloride stabilize transition states by polarizing the C–O bond in the mesylate intermediate.
Scalability and Industrial Relevance
The mesylate route has been scaled to 100 g batches in patent examples, with consistent yields of 80–85%. Critical parameters for scalability include controlled HCl gas flow during amination and strict temperature gradients during crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds related to benzimidazole derivatives, including 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine, exhibit significant anticancer activity. These compounds can inhibit the Wnt signaling pathway, which is often dysregulated in various cancers. Inhibiting this pathway can lead to reduced cellular proliferation and angiogenesis, making it a promising target for cancer therapies .
1.2 Treatment of Neurological Disorders
Benzimidazole derivatives have been studied for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. They may modulate neurotransmitter systems and reduce oxidative stress, contributing to neuroprotection .
1.3 Antimicrobial Activity
The benzimidazole moiety has demonstrated antimicrobial properties against a range of pathogens. This makes this compound a candidate for developing new antimicrobial agents, particularly against resistant strains .
Catalysis
2.1 Olefin Polymerization
The compound can act as a ligand in metal complexes, enhancing their catalytic activity in olefin polymerization processes. Its structure allows it to form stable complexes with transition metals, which can be utilized in industrial applications for producing polymers .
2.2 Synthesis of C–N Bonds
Recent studies have highlighted methods for synthesizing C–N bonds using derivatives of benzimidazole. This reaction is crucial for developing pharmaceuticals and agrochemicals, where C–N bond formation is a key step .
Material Science
3.1 Organic Light Emitting Diodes (OLEDs)
Benzimidazole derivatives are being explored for use in OLED technology due to their favorable electronic properties. The incorporation of this compound into OLED materials could enhance light emission efficiency and stability .
3.2 Coordination Polymers
The ability of this compound to coordinate with metal ions makes it suitable for developing coordination polymers with specific structural and functional properties. These materials can be used in gas storage, separation technologies, and catalysis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of benzimidazole effectively inhibited the proliferation of cancer cells by targeting the Wnt signaling pathway. The results indicated a dose-dependent response with significant reductions in tumor growth in animal models .
Case Study 2: Neuroprotection
In a preclinical trial, a benzimidazole derivative showed promise in reducing neuroinflammation and improving cognitive function in models of Alzheimer's disease. The compound was found to enhance synaptic plasticity and reduce amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethoxy)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanamine
- 1-(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine
- (5-methoxy-1H-benzimidazol-2-yl)methanamine
Uniqueness
2-(1H-benzimidazol-2-ylmethoxy)ethanamine is unique due to its specific structure, which includes a methoxy group attached to the benzimidazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other benzimidazole derivatives.
Biological Activity
2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine, commonly referred to as BBME, is a compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BBME, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
BBME is characterized by the presence of a benzimidazole moiety linked to an ethanamine group through a methoxy bridge. This unique structure contributes to its solubility and reactivity, which are critical for its biological activity.
Biological Activity Overview
Research indicates that BBME exhibits significant antimicrobial and anticancer properties. Below is a detailed examination of these activities:
Antimicrobial Activity
BBME has been evaluated for its effectiveness against various microbial strains. The compound's mechanism involves inhibition of key enzymes essential for microbial survival.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 1.27 µM |
| Gram-negative bacteria | 2.54 µM |
| Fungal species | 1.43 µM |
The results indicate that BBME is particularly effective against Gram-positive bacteria, demonstrating lower MIC values compared to standard antimicrobial agents .
Anticancer Activity
BBME has also shown potential as an anticancer agent. A study conducted at the National Cancer Institute screened BBME against a panel of 60 human cancer cell lines, revealing significant growth inhibition:
| Compound | GI50 (µM) | Target Enzyme |
|---|---|---|
| BBME | 5.85 | Hu Topo I |
| Camptothecin | 16 | Hu Topo I |
BBME was found to inhibit human topoisomerase I (Hu Topo I), leading to cell cycle arrest at the G2/M phase, which is indicative of DNA damage that cannot be repaired . Flow cytometric analysis confirmed that treatment with BBME resulted in an increase in cells in the G2/M phase, suggesting its role in disrupting normal cell division processes .
The biological activity of BBME can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : BBME inhibits enzymes involved in microbial growth and cancer cell proliferation. For instance, it targets Hu Topo I, which is crucial for DNA replication and repair.
- DNA Interaction : Spectroscopic studies have shown that BBME binds to DNA, stabilizing specific sequences and potentially interfering with transcription and replication processes .
Comparative Analysis with Similar Compounds
BBME's structural analogs have been synthesized and tested for similar biological activities. The following table summarizes their activities:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1H-Benzo[d]imidazole | Parent Compound | Low | Low |
| 2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine | Methoxy Derivative | Moderate | Moderate |
| BBME | Target Compound | High (MIC = 1.27 µM) | High (GI50 = 5.85 µM) |
The presence of the methoxy group and the ethanamine side chain in BBME enhances its biological properties compared to its analogs .
Case Studies
Several case studies have highlighted the therapeutic potential of BBME:
- Antimicrobial Efficacy : A study reported that BBME derivatives exhibited significant antimicrobial effects against both bacterial and fungal strains, outperforming traditional antibiotics in some cases .
- Anticancer Screening : In a comparative study involving multiple benzimidazole derivatives, BBME demonstrated superior anticancer activity with lower GI50 values against various cancer cell lines, indicating its potential as a lead compound for drug development .
Q & A
Q. What are the foundational synthetic routes for preparing 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine and its derivatives?
The compound is typically synthesized via multi-step protocols. For example, (1H-benzo[d]imidazol-2-yl)methanamine is first prepared and then reacted with benzaldehyde to form an imine intermediate. Subsequent condensation with thioglycolic acid yields thiazolidinone derivatives . A separate method involves reacting 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride with aldehydes or ketoesters in dichloromethane under argon, followed by purification via column chromatography . These routes emphasize the importance of anhydrous conditions and catalysts like ZnCl₂ for yield optimization.
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and backbone integrity .
- Single-crystal X-ray diffraction for resolving stereochemical ambiguities, as demonstrated in crystallographic studies of metal complexes containing benzimidazole ligands .
- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight and fragmentation patterns .
Q. How is the compound initially screened for biological activity in antimicrobial research?
Standard protocols involve minimum inhibitory concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives are compared to reference drugs like thiabendazole, with activity linked to substituent effects on the benzimidazole core .
Advanced Research Questions
Q. What strategies address low synthetic yields in multi-step derivatization of this compound?
Yield optimization often requires:
Q. How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for antitumor derivatives?
Molecular docking (e.g., using AutoDock Vina) identifies binding affinities between quinoline-benzimidazole hybrids and targets like topoisomerase II. Discrepancies in experimental IC₅₀ values may arise from variations in cell line permeability or assay conditions, necessitating molecular dynamics simulations to validate binding stability .
Q. What methodologies elucidate the role of metal coordination in enhancing biological activity?
Vanadium or zinc complexes with benzimidazole ligands are analyzed via:
- X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths and oxidation states .
- Electrochemical studies (cyclic voltammetry) to assess redox behavior, which correlates with antimicrobial or anticancer mechanisms .
Q. How are pharmacokinetic challenges addressed in preclinical studies of benzimidazole-based therapeutics?
- Lipophilicity optimization : LogP values are adjusted via substituent engineering (e.g., introducing methoxy groups) to enhance blood-brain barrier penetration .
- Metabolic stability assays : Microsomal incubation (e.g., rat liver microsomes) identifies vulnerable sites for glucuronidation or oxidation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on antimicrobial efficacy across studies?
Variations may stem from:
- Strain-specific resistance : Activity against Gram-positive vs. Gram-negative bacteria can differ due to outer membrane permeability .
- Assay protocol differences : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield varying MIC values. Standardizing protocols and using clinical isolates reduces ambiguity .
Q. Why do some antitumor derivatives show high in vitro activity but poor in vivo performance?
Potential factors include:
- Poor solubility : Hydrophobic derivatives may aggregate in physiological media, reducing bioavailability. Formulation with cyclodextrins or PEGylation improves delivery .
- Off-target effects : Transcriptomic profiling (RNA-seq) identifies unintended pathways affected by the compound, guiding structural refinement .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
